molecular formula C9H11N3O B8573114 5-Methoxy-3-methyl-pyrrolo[3,2-b]pyridin-1-ylamine

5-Methoxy-3-methyl-pyrrolo[3,2-b]pyridin-1-ylamine

Cat. No. B8573114
M. Wt: 177.20 g/mol
InChI Key: HAZVDXRKWMEMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258130B2

Procedure details

A solution of 5-methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine (17.3 mmol) in anhydrous DMF (20 mL) is added drop-wise to a stirred solution of NaH (60%, 260 mmol) in anhydrous DMF (35 mL) under N2 at 0° C. for 40 min and then stirred at 0° C. under nitrogen for 30 minutes. HOSA is added portion-wise for 45 minutes at 0° C. and then stirred at 0° C. for 2 hours. After quenching with ice-water (500 mL), the reaction mixture is extracted with ether (3×40 mL). The combined organic layer is washed with water (20 mL) and brine (20 mL), dried (Na2SO4), filtered, and concentrated in vacuo. The residue is purified by silica gel column chromatography eluting with 5-60% EtOAc in heptane to afford 5-methoxy-3-methyl-pyrrolo[3,2-b]pyridin-1-ylamine (1.73 g) as a solid. MS: 178 (M+H); 1H NMR (300 MHz, CDCl3): δ 2.34 (s, 3H), 4.04(s, 3H), 4.75(br, 2N—H), 6.63(d, H), 7.04(s, H), 7.60(d, H).
Quantity
17.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
260 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]2[C:9]([CH3:12])=[CH:10][NH:11][C:6]2=[CH:5][CH:4]=1.[H-].[Na+].C[N:16](C=O)C>>[CH3:1][O:2][C:3]1[N:8]=[C:7]2[C:9]([CH3:12])=[CH:10][N:11]([NH2:16])[C:6]2=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
17.3 mmol
Type
reactant
Smiles
COC1=CC=C2C(=N1)C(=CN2)C
Name
Quantity
260 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
35 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. under nitrogen for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
HOSA is added portion-wise for 45 minutes at 0° C.
Duration
45 min
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After quenching with ice-water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with ether (3×40 mL)
WASH
Type
WASH
Details
The combined organic layer is washed with water (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 5-60% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C2C(=N1)C(=CN2N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.